molecular formula C18H21N3 B120513 N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine CAS No. 106961-33-5

N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine

Cat. No. B120513
M. Wt: 279.4 g/mol
InChI Key: ZKSRNGXLVCJQCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine” is an imidazo [1,2-a]pyridine compound . It has a 4-tolyl group at the 2-position, an N,N-dimethylcarbamoylmethyl group at the 3-position, and a methyl substituent at the 6-position .


Synthesis Analysis

The synthesis of this compound involves several stages. The reported synthesis process has been modified into four stages, improving the overall yield from 40% to 66% .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C18H21N3 . The InChI code for this compound is 1S/C18H21N3/c1-13-5-8-15 (9-6-13)18-16 (12-20 (3)4)21-11-14 (2)7-10-17 (21)19-18/h5-11H,12H2,1-4H3 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple stages. The reactions include bromination, condensation, Mannich reaction, and alkaline hydrolysis .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 279.38 . It is a solid at room temperature and should be stored sealed in a dry environment .

Scientific Research Applications

Antimicrobial Properties

Research indicates that N,N-dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine derivatives exhibit potent antimicrobial properties. A study synthesized a series of these compounds, highlighting their effectiveness against various strains of bacteria and fungi. The derivatives bearing halogen groups showed potency comparable to, or even greater than, commercial antimicrobials (Desai et al., 2012).

Biochemical Interactions

Another study delved into the spectral characteristics of these compounds, exploring their dual fluorescence when exposed to protic solvents. The research emphasized the role of hydrogen bonding and deprotonation processes in these interactions, shedding light on the complex biochemical behavior of these compounds (Mishra et al., 2013).

Catalytic Applications

The compounds have also been studied for their catalytic properties, particularly in relation to non-heme diiron(III) complexes. These studies have shown that the derivatives can serve as functional models for methane monooxygenases, demonstrating their utility in selective hydroxylation of alkanes (Sankaralingam & Palaniandavar, 2014).

Synthesis and Structural Analysis

Research has also been conducted on the synthesis and structural analysis of these compounds, demonstrating their versatility in forming various complex structures. Studies have shown the transformation of the imidazo[1,2-a]pyridine ring system into various other heterocyclic structures, highlighting the synthetic flexibility and utility of these compounds in chemical research (Kolar et al., 1996).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

N,N-dimethyl-1-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3/c1-13-5-8-15(9-6-13)18-16(12-20(3)4)21-11-14(2)7-10-17(21)19-18/h5-11H,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKSRNGXLVCJQCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.